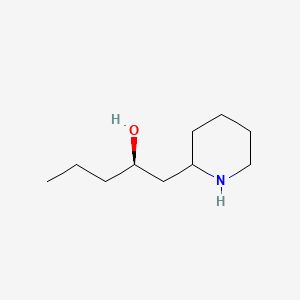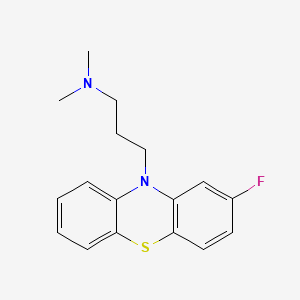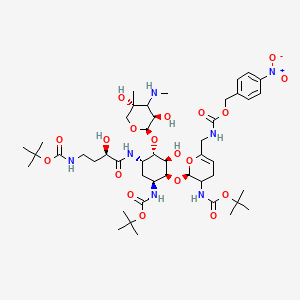
2',3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin is a complex chemical compound used primarily in the field of peptide synthesis. This compound features multiple protective groups, including tert-butyloxycarbonyl (Boc) and p-nitrobenzyloxycarbonyl (pNZ), which are essential for its stability and functionality in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin involves multiple steps, each requiring specific conditions and reagents. The process typically begins with the protection of amino groups using Boc and pNZ groups. The pNZ group is particularly useful as a temporary protecting group for α-amino functionalities in solid-phase peptide synthesis . The Boc group is removed using trifluoroacetic acid (TFA), while the pNZ group is removed under neutral conditions with catalytic amounts of acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2).
Reduction: The Boc groups can be removed using TFA, and the pNZ group can be removed under neutral conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the protected amino groups are substituted with other functional groups.
Common Reagents and Conditions
TFA: Used for the removal of Boc groups.
SnCl2: Used for the reduction of the nitro group to an amine.
Catalytic Acid: Used for the removal of the pNZ group under neutral conditions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further utilized in various biochemical applications.
Scientific Research Applications
2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin has several scientific research applications:
Chemistry: Used in solid-phase peptide synthesis to create peptide libraries for drug discovery.
Biology: Employed in the synthesis of peptides for studying protein-protein interactions and enzyme functions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of high-purity peptides for various industrial applications.
Mechanism of Action
The mechanism of action of 2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin involves the selective protection and deprotection of amino groups. The Boc and pNZ groups provide stability during synthesis and can be removed under specific conditions to yield the desired peptide products. The molecular targets and pathways involved include the interaction with peptide synthesizers and the formation of stable peptide bonds .
Comparison with Similar Compounds
Similar Compounds
N-Boc-ethanolamine: Used in the synthesis of phosphatidyl ethanolamines and ornithine.
3-(N-Boc-amino)phenylboronic acid: Employed in various organic synthesis reactions.
Uniqueness
2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin is unique due to its combination of Boc and pNZ protective groups, which provide enhanced stability and versatility in peptide synthesis. This compound’s ability to undergo selective deprotection under mild conditions makes it particularly valuable in the synthesis of complex peptides .
Properties
Molecular Formula |
C46H73N7O19 |
|---|---|
Molecular Weight |
1028.1 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl N-[[(2S)-2-[(1S,2S,3S,4S,6S)-3-[(2R,3R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxy-4-[[(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-pyran-6-yl]methyl]carbamate |
InChI |
InChI=1S/C46H73N7O19/c1-43(2,3)70-40(59)48-19-18-30(54)36(57)50-28-20-29(52-42(61)72-45(7,8)9)34(31(55)33(28)69-38-32(56)35(47-11)46(10,62)23-66-38)68-37-27(51-41(60)71-44(4,5)6)17-16-26(67-37)21-49-39(58)65-22-24-12-14-25(15-13-24)53(63)64/h12-16,27-35,37-38,47,54-56,62H,17-23H2,1-11H3,(H,48,59)(H,49,58)(H,50,57)(H,51,60)(H,52,61)/t27?,28-,29-,30+,31+,32+,33-,34-,35?,37+,38+,46-/m0/s1 |
InChI Key |
FJSLTPFJBANSOD-OBDWHPOSSA-N |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H](C1NC)O)O[C@H]2[C@H](C[C@@H]([C@@H]([C@@H]2O)O[C@@H]3C(CC=C(O3)CNC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)[C@@H](CCNC(=O)OC(C)(C)C)O)O |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)C(CCNC(=O)OC(C)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


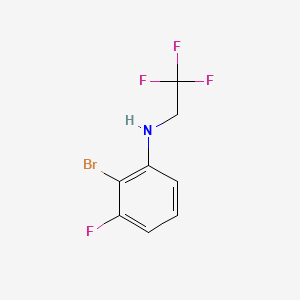
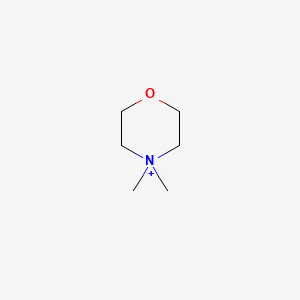
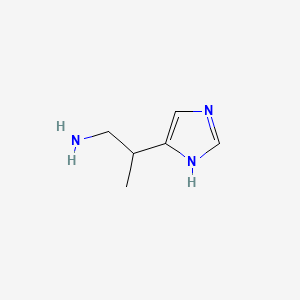
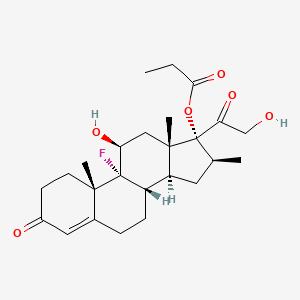
![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)
![3-Azabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B13423851.png)
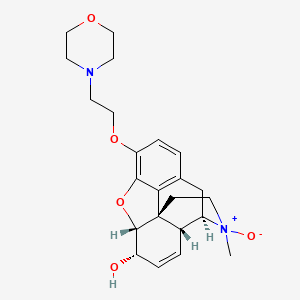
![1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene](/img/structure/B13423858.png)
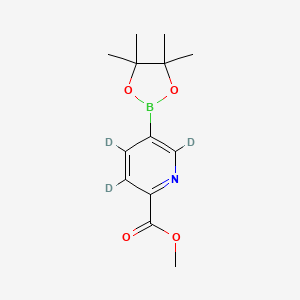
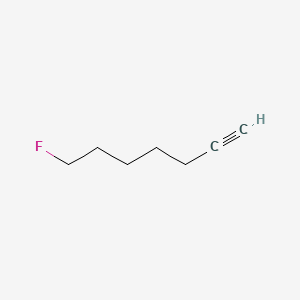
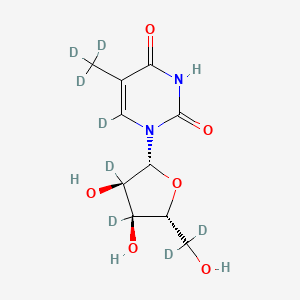
![3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B13423870.png)
